Dioleoyl phosphatidylethanolamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

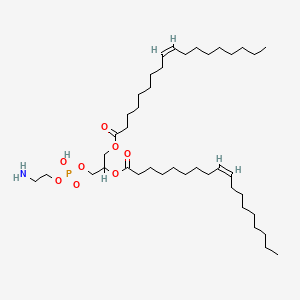

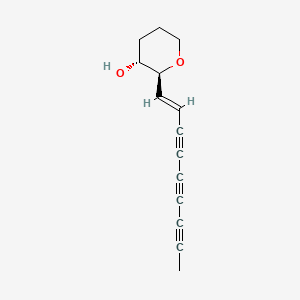

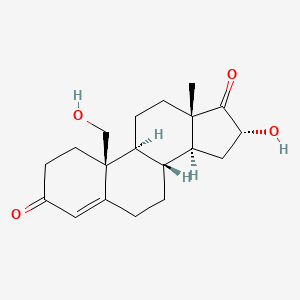

Dioleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl groups are both oleoyl.

Aplicaciones Científicas De Investigación

Insulin Signaling and Glucose Uptake Regulation

- Dioleoyl phosphatidylethanolamine (DOPE) has been studied for its role in cellular processes related to insulin signaling and glucose uptake. For instance, Tsuchiya, Kanno, and Nishizaki (2014) investigated how DOPE affects protein phosphatases, Akt1/2 activity, and GLUT4 mobilizations, observing that DOPE influences insulin-induced phosphorylation of Akt1/2 and GLUT4 translocation, impacting glucose uptake into adipocytes (Tsuchiya, Kanno, & Nishizaki, 2014).

- Similarly, Nishizaki (2018) found that DOPE can retain cell surface GLUT4 and enhance glucose uptake, indicating its potential role in managing type 2 diabetes mellitus (Nishizaki, 2018).

Intracellular Delivery of Functional Proteins

- DOPE has been used in liposome-based formulations for efficient intracellular delivery of functional proteins. Chatin et al. (2015) demonstrated that combining DOPE with certain lipids can facilitate the delivery of proteins like β-galactosidase and anti-cytokeratin8 antibody into cells, maintaining their biological activity (Chatin et al., 2015).

Gene Delivery Systems

- In the context of gene delivery, Candiani et al. (2010) researched DOPE's role in creating stimuli-responsive systems. They found that liposomes containing DOPE and other lipids can significantly improve transfection efficiencies, highlighting the importance of the lipid composition in gene delivery applications (Candiani et al., 2010).

Cellular Processes and Diseases

- DOPE's broader role in cellular processes and its association with various diseases has been a subject of interest. Calzada, Onguka, and Claypool (2016) discussed the diverse functions of DOPE, including its involvement in membrane fusion, oxidative phosphorylation, and its links to diseases like Alzheimer's and Parkinson's (Calzada, Onguka, & Claypool, 2016).

Lipid-Induced Stress and Diseases

- The role of DOPE in lipid-induced stress and its implications in diseases such as Parkinson's and cancer were explored by Patel and Witt (2017). They emphasized DOPE's importance in the endoplasmic reticulum stress response and its potential therapeutic applications (Patel & Witt, 2017).

Cell Death Imaging in Disease Diagnosis

- Elvas, Stroobants, and Wyffels (2017) investigated the use of DOPE in molecular imaging of cell death, highlighting its potential in disease diagnosis and evaluation of therapy efficacy, especially in cancer treatments (Elvas, Stroobants, & Wyffels, 2017).

Membrane Protein Function and Topogenesis

- Research by Bogdanov, Heacock, Guan, and Dowhan (2010) showed that DOPE can affect the structure and function of membrane proteins, such as the lactose permease in Escherichia coli, indicating the plasticity of lipid-protein interactions in membrane protein function (Bogdanov, Heacock, Guan, & Dowhan, 2010).

Drug Delivery and Therapeutics

- Shah et al. (2022) developed pH-responsive liposomes using DOPE for the enhanced anticancer efficacy of cisplatin, demonstrating its application in targeted drug delivery and reduced side effects in chemotherapy (Shah et al., 2022).

Propiedades

Número CAS |

2462-63-7 |

|---|---|

Nombre del producto |

Dioleoyl phosphatidylethanolamine |

Fórmula molecular |

C41H78NO8P |

Peso molecular |

744 g/mol |

Nombre IUPAC |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18- |

Clave InChI |

MWRBNPKJOOWZPW-CLFAGFIQSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Sinónimos |

dioleoyl phosphatidylethanolamine dioleoylphosphatidylethanolamine DOPE cpd DOPEA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)

![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)